molecular formula C22H19F2NO2 B11492057 1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11492057
M. Wt: 367.4 g/mol
InChI Key: BFBAPZQDRSNFNS-UHFFFAOYSA-N
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Description

1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of difluorophenyl and methylphenyl groups attached to a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 2,4-difluoroaniline with 4-methylbenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to yield the desired tetrahydroquinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states.

    Reduction: Reduced forms of the tetrahydroquinoline core.

    Substitution: Compounds with nucleophilic groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-difluorophenyl)-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but lacks the methyl group on the phenyl ring.

    1-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is unique due to the presence of both difluorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity, making it a valuable candidate for various applications.

Properties

Molecular Formula

C22H19F2NO2

Molecular Weight

367.4 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-4-(4-methylphenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C22H19F2NO2/c1-13-5-7-14(8-6-13)16-12-21(27)25(18-10-9-15(23)11-17(18)24)19-3-2-4-20(26)22(16)19/h5-11,16H,2-4,12H2,1H3

InChI Key

BFBAPZQDRSNFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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